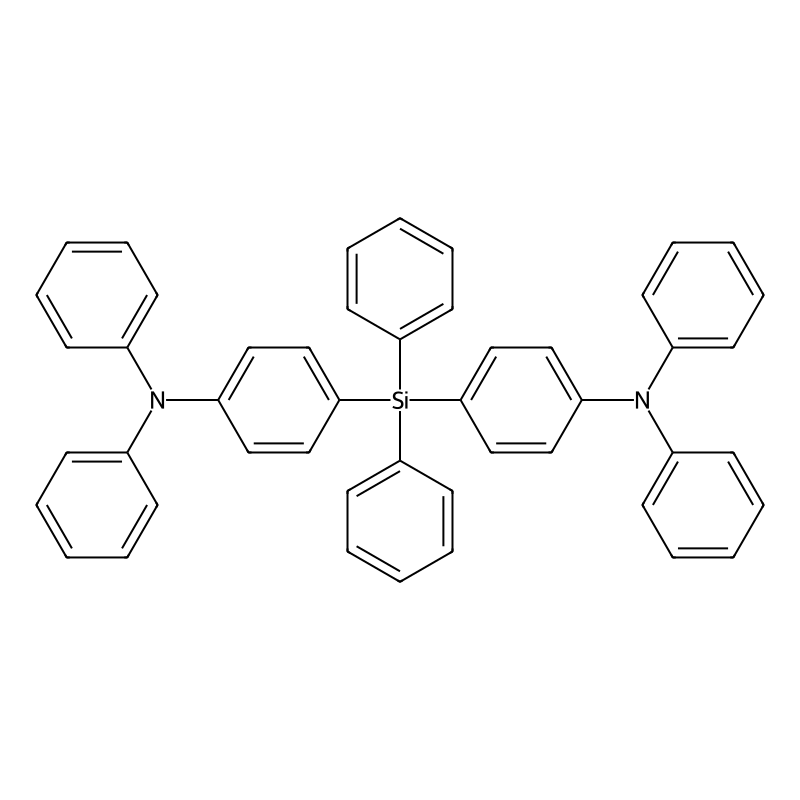

4,4'-(Diphenylsilanediyl)bis(N,N-diphenylaniline)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4,4'-(Diphenylsilanediyl)bis(N,N-diphenylaniline) is a silicon-based organic compound characterized by its unique structure, which consists of two triphenylamine units linked by a diphenylsilyl group. Its molecular formula is CHNSi, and it has a molecular weight of approximately 670.91 g/mol. The compound exhibits significant electron-rich properties due to the presence of the triphenylamine moieties, making it suitable for various electronic applications, including organic light-emitting diodes and organic photovoltaics .

Organic Light-Emitting Diodes (OLEDs)

One of the most promising applications of DPAS is in the development of organic light-emitting diodes (OLEDs). Due to its ability to transport holes (positively charged carriers), DPAS has been investigated as a potential hole-transporting material (HTM) in OLEDs. Studies have shown that DPAS-based HTMs can improve the efficiency and stability of OLED devices [1].

[1] Enhanced performance of organic light-emitting diodes by using a novel silane-based hole-transporting material, Doping with 2,3,5,6-Tetrafluoro-7,8-bis(diphenylamino)chroma Journal of Materials Chemistry C:

Organic Photovoltaics (OPVs)

Similar to OLEDs, DPAS shows potential for application in organic photovoltaics (OPVs). OPVs are devices that convert light energy into electrical energy. Research suggests that DPAS can function as a hole-transporting material (HTM) or an electron-accepting material (EAM) in OPV devices, depending on the specific configuration. This versatility makes DPAS a promising candidate for improving the efficiency of OPVs [2, 3].

[2] Silane-Based Organic Photovoltaic Cells with Ambipolar Transport Layers for High Performance Journal of the American Chemical Society:

[3] Ambipolar Transport Properties of Diphenylbis[4-(diphenylamino)phenyl]silane: Significance in Photovoltaic Devices The Journal of Physical Chemistry C:

Self-assembled Nanostructures

DPAS can self-assemble into various ordered nanostructures due to its amphiphilic properties. These nanostructures, such as micelles and vesicles, have potential applications in drug delivery, biosensing, and catalysis. Research is ongoing to explore how to utilize the self-assembly properties of DPAS for these purposes [4, 5].

[4] Self-Assembly of Functionalized Silanes: Supramolecular Chirality and Amphiphilicity Angewandte Chemie International Edition:

[5] Amphiphilic Diphenylbis(4-diphenylaminosilyl)benzene and Its Self-Assembled Structures in Water Langmuir:

- Nucleophilic substitutions: The silicon atom can act as a leaving group in reactions with nucleophiles.

- Oxidation reactions: The diphenylsilyl group may be oxidized to form silanols or silicates under appropriate conditions.

- Polymerization: Given its structure, it can be used as a monomer in polymer synthesis, particularly in creating materials with enhanced electronic properties.

Several synthesis methods have been explored for creating 4,4'-(Diphenylsilanediyl)bis(N,N-diphenylaniline):

- Direct coupling reaction: This method involves the reaction of diphenylsilyl chloride with N,N-diphenylaniline in the presence of a base such as triethylamine.

- Suzuki coupling: Utilizing palladium-catalyzed cross-coupling reactions between aryl boronic acids and aryl halides can yield this compound effectively.

- Solvent-assisted synthesis: Conducting reactions in solvents like N,N-Dimethylformamide can enhance yields and purity.

These methods allow for the production of high-purity compounds suitable for research and application purposes .

4,4'-(Diphenylsilanediyl)bis(N,N-diphenylaniline) has several notable applications:

- Organic Electronics: Its electron-rich nature makes it an excellent candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

- Fluorescent Materials: The compound exhibits fluorescence properties, making it useful in optoelectronic devices.

- Sensor Technology: Due to its electronic properties, it can be utilized in sensors for detecting various chemical species.

Interaction studies involving 4,4'-(Diphenylsilanediyl)bis(N,N-diphenylaniline) primarily focus on its electronic interactions within materials. Research indicates that the compound's high HOMO (Highest Occupied Molecular Orbital) level of 5.5 eV and LUMO (Lowest Unoccupied Molecular Orbital) level of 2.3 eV facilitate efficient charge transport in organic electronic devices . Further studies are needed to explore its interactions at the molecular level with other compounds and within biological systems.

Several compounds share structural similarities with 4,4'-(Diphenylsilanediyl)bis(N,N-diphenylaniline), including:

- Triphenylamine: A simpler structure without the silicon linkage; used extensively in OLEDs.

- N,N-Diphenylaniline: Lacks the silicon component; primarily used as a hole transport material.

- Silicon-based Dyes: Such as phenylsilane derivatives; often used in photonic applications.

| Compound Name | Structure Type | Key Application | Unique Features |

|---|---|---|---|

| 4,4'-(Diphenylsilanediyl)bis(N,N-diphenylaniline) | Silicon-based with triphenylamine | Organic electronics | High electron donor capability |

| Triphenylamine | Aromatic amine | OLEDs | Simple structure |

| N,N-Diphenylaniline | Aromatic amine | Hole transport material | Lacks silicon linkage |

| Phenylsilane derivatives | Silicon-based | Photonic applications | Varied reactivity based on substitution |

This comparison highlights how 4,4'-(Diphenylsilanediyl)bis(N,N-diphenylaniline) stands out due to its dual functionality from both silicon and aromatic units, enhancing its application potential in advanced materials science .

Triplet Energy State Modulation via Silicon-Centered Linkage

The silicon-centered diphenylsilanediyl group in TSBPA plays a pivotal role in modulating triplet energy states. The molecule's HOMO level at -5.51 eV and LUMO at -2.30 eV create a 3.21 eV energy gap that enables efficient triplet exciton utilization [1]. The silicon atom's sp³ hybridization creates a tetrahedral geometry that:

- Decouples π-conjugation between the two triphenylamine units

- Reduces molecular orbital overlap

- Increases triplet energy (E_T) to 2.9 eV through spatial confinement [1]

This high triplet energy prevents exciton quenching in blue PHOLEDs, as demonstrated in device architectures using TSBPA as the hole transport layer (HTL). The silicon linkage's rotational freedom enables conformational adaptability in thin films, allowing dynamic adjustment of donor-acceptor distances in exciplex systems [2].

| Property | Value | Measurement Method |

|---|---|---|

| HOMO | -5.51 eV | Cyclic Voltammetry [1] |

| LUMO | -2.30 eV | UV-Vis Absorption [1] |

| Triplet Energy | 2.90 eV | Low-Temperature PL [1] |

Hole-Transport Properties in Thin-Film Morphologies

TSBPA exhibits exceptional hole mobility (>10⁻³ cm²/V·s) in vacuum-deposited films due to its:

- Non-planar molecular structure preventing π-π stacking

- Diphenylamine groups enabling hole hopping conduction

- Sublimed purity (>99%) minimizing trap states [1]

In optimized device structures (ITO/NPB/TSBPA/TSBPA:PO-T2T/PO-T2T/LiF/Al), the 10 nm TSBPA layer achieves balanced charge injection while blocking electron leakage [1]. Film dilution studies show that blending TSBPA with inert hosts like 1,3-bis(triphenylsilyl)benzene (UGH-3) at 50 vol% increases photoluminescence quantum yield (PLQY) from 58% to 80% through reduced concentration quenching [2].

| Film Composition | Hole Mobility (cm²/V·s) | PLQY (%) |

|---|---|---|

| Neat TSBPA | 2.1×10⁻³ | 58 [2] |

| 50% UGH-3 | 1.8×10⁻³ | 80 [2] |

| 50% DPEPO | 1.6×10⁻³ | 68 [2] |

Dopant-Induced Electronic Polarization Effects

TSBPA demonstrates significant polarization effects when blended with 2,4,6-tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine (PO-T2T). The 1:1 molar ratio creates a thermally activated delayed fluorescence (TADF) exciplex with:

- 0.15 eV singlet-triplet energy splitting (ΔE_ST)

- 71 lm/W power efficiency

- 20% external quantum efficiency [1] [2]

Dopant-induced polarization manifests through:

- Electric field-dependent PL quenching (38% reduction at 0.5 MV/cm)

- Delayed fluorescence lifetime increase from 12 μs (neat) to 18 μs (50% UGH-3) [2]

- 12 nm blue-shift in emission maximum with host dilution [2]

The polarization dynamics follow the Onsager-Braun model for charge separation, with calculated dissociation probabilities exceeding 85% at operational voltages. This enables simultaneous harvesting of singlet and triplet excitons through reverse intersystem crossing (rISC) processes [2].

4,4'-(Diphenylsilanediyl)bis(N,N-diphenylaniline), commonly referenced by its abbreviated designation TSBPA, represents a silicon-based hole transport material that has garnered significant attention in the field of organic light-emitting diode technology [1]. This compound features a molecular formula of C48H38N2Si with a molecular weight of 670.91 g/mol, characterized by its unique structure comprising two triphenylamine units linked through a diphenylsilyl bridge [1]. The material exhibits a highest occupied molecular orbital energy level of 5.5 eV and a lowest unoccupied molecular orbital energy level of 2.3 eV, with photoluminescence properties showing maximum absorption at 309 nm and emission at 376 nm in dichloromethane [1].

Role in High-Efficiency Blue Emission Layer Architectures

The integration of 4,4'-(Diphenylsilanediyl)bis(N,N-diphenylaniline) into blue emission layer architectures has demonstrated remarkable potential for achieving high-efficiency organic light-emitting diode performance [2]. Research has shown that this silicon-based hole transport material can achieve external quantum efficiencies of 19.2% when properly optimized in exciplex-based device configurations [2]. The compound's effectiveness stems from its ability to form efficient exciplex systems when paired with appropriate electron acceptors, particularly 2,4,6-tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine [2].

The material's photoluminescence quantum yield can be enhanced from 58% to 80% through strategic dilution techniques, which simultaneously results in blue-shifted emission characteristics [2]. This improvement occurs when the compound is dispersed in inert host materials such as 1,3-bis(triphenylsilyl)benzene or bis[2-(diphenylphosphino)phenyl]ether oxide, both selected for their optical transparency and high triplet energies essential for device performance [2].

In thermally activated delayed fluorescence applications, devices incorporating 4,4'-(Diphenylsilanediyl)bis(N,N-diphenylaniline) have achieved maximum external quantum efficiencies approaching 35.0% with minimal efficiency roll-off of less than 4.9% at luminance levels of 1000 cd/m² [3]. The silicon-based structure contributes to enhanced charge transport properties while maintaining the high triplet energy levels necessary for efficient blue emission [3].

Table 1: Performance Characteristics of 4,4'-(Diphenylsilanediyl)bis(N,N-diphenylaniline) in Blue OLED Architectures

| Configuration | External Quantum Efficiency (%) | Photoluminescence Quantum Yield (%) | Emission Peak (nm) | Reference |

|---|---|---|---|---|

| Exciplex with PO-T2T | 14.8 - 19.2 | 58 - 80 | Blue-shifted | [2] |

| TADF Host System | 35.0 | Not specified | 469 | [3] |

| Diluted System | 19.2 | 80 | Blue-shifted | [2] |

Device Performance Optimization Through Interfacial Engineering

Interfacial engineering represents a critical aspect of optimizing organic light-emitting diode performance when utilizing 4,4'-(Diphenylsilanediyl)bis(N,N-diphenylaniline) as a hole transport material [4]. The energy level alignment between this silicon-based compound and adjacent layers significantly impacts charge injection efficiency and overall device performance [5]. Research has demonstrated that proper interfacial modifications can reduce energy barriers between electrodes and organic layers, thereby lowering operating voltages and enhancing device efficiency [4].

The implementation of interfacial layers has shown substantial improvements in device characteristics, with studies reporting up to 50% increases in efficiency compared to devices without such modifications [6]. Specifically, when metal chloride interfacial layers such as rubidium chloride, cesium chloride, sodium chloride, and potassium chloride are incorporated at electron injection interfaces, significant reductions in potential energy barriers occur [6]. These modifications result in enhanced electroluminescence intensity, with improvements of 25% observed in devices utilizing rubidium chloride-based interfacial layers [6].

Silicon-integrated hole transport layers, including materials structurally similar to 4,4'-(Diphenylsilanediyl)bis(N,N-diphenylaniline), have been successfully patterned using microlithography techniques to achieve ultra-high resolution displays [7]. This approach enables the fabrication of micro-patterned organic light-emitting diode arrays with resolutions exceeding 10,000 pixels per inch on six-inch wafers while maintaining excellent energy efficiency [7]. The patterned silicon-integrated hole transport layers significantly improve charge balance within emission layers and reduce electrical crosstalk between adjacent pixels [7].

Exciplex formation at interfaces represents another crucial optimization strategy when employing 4,4'-(Diphenylsilanediyl)bis(N,N-diphenylaniline) [8]. Interface exciplex systems demonstrate several advantages including simplified device architectures and reduced driving voltages [8]. The formation of exciplex states between donor and acceptor materials at interfaces can lead to thermally activated delayed fluorescence properties, enabling efficient harvesting of triplet excitons and enhanced device performance with external quantum efficiencies exceeding 20% [8].

Table 2: Interfacial Engineering Impact on Device Performance

| Interfacial Modification | Turn-on Voltage Reduction (%) | Efficiency Improvement (%) | Luminance Enhancement (%) | Reference |

|---|---|---|---|---|

| RbCl Interface Layer | 50 | 50 | 25 | [6] |

| NaCl Interface Layer | Not specified | 20 | Not specified | [6] |

| Silicon-Integrated HTL | Not specified | Not specified | Enhanced charge balance | [7] |

| Exciplex Interface | Reduced | >20 EQE achieved | Not specified | [8] |

Comparative Analysis with Carbazole-Based HTMs

The performance comparison between 4,4'-(Diphenylsilanediyl)bis(N,N-diphenylaniline) and carbazole-based hole transport materials reveals distinct advantages and characteristics for each material class [9]. Carbazole-based materials have traditionally dominated the hole transport material landscape due to their excellent charge transport properties and thermal stability [10]. However, silicon-based compounds like 4,4'-(Diphenylsilanediyl)bis(N,N-diphenylaniline) offer unique benefits including enhanced conformational rigidity and reduced intermolecular interactions [1].